Product packaging for 7-Nitro-[1,3]dioxolo[4,5-G]quinolin-6-OL(Cat. No.:CAS No. 163458-79-5)

7-Nitro-[1,3]dioxolo[4,5-G]quinolin-6-OL

Cat. No.: B573863
CAS No.: 163458-79-5
M. Wt: 234.167
InChI Key: TVISRBQBOMAYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-[1,3]dioxolo[4,5-g]quinolin-6-ol is a specialized quinoline derivative of significant interest in medicinal chemistry and organic synthesis. Quinoline is a privileged scaffold in drug discovery, renowned for its broad spectrum of pharmacological properties . Compounds featuring the quinoline nucleus are extensively investigated for their potential biological activities, including anticancer, antimalarial, antibacterial, and antiviral effects . The [1,3]dioxolo ring system fused to the quinoline core, as seen in this compound, is a structural feature found in various bioactive molecules and natural product-inspired alkaloids . The presence of nitro and hydroxyl substituents at the 6 and 7 positions makes this compound a versatile synthetic intermediate or a candidate for evaluating new therapeutic agents. Researchers can utilize this compound as a key building block for the synthesis of more complex heterocyclic systems, such as pyrimido[4,5-b]quinolines, which have demonstrated promising anticancer activity in recent studies . Its structural framework also suggests potential for use in developing fluorescent probes, given the known photophysical properties of related quinoline derivatives . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O5 B573863 7-Nitro-[1,3]dioxolo[4,5-G]quinolin-6-OL CAS No. 163458-79-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163458-79-5

Molecular Formula

C10H6N2O5

Molecular Weight

234.167

IUPAC Name

7-nitro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

InChI

InChI=1S/C10H6N2O5/c13-10-7(12(14)15)1-5-2-8-9(17-4-16-8)3-6(5)11-10/h1-3H,4H2,(H,11,13)

InChI Key

TVISRBQBOMAYCO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(C(=O)N3)[N+](=O)[O-]

Synonyms

7-NITRO-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-OL

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Nitro 1 2 Dioxolo 4,5 G Quinolin 6 Ol and Analogues

Overview of Established Quinoline (B57606) Synthesis Strategies

The quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent scaffold in numerous compounds. acs.org Its synthesis has been a subject of extensive research, leading to a variety of robust methods.

Traditional methods for quinoline synthesis rely on the cyclization of substituted anilines with various reagents. These named reactions remain cornerstones of heterocyclic synthesis.

Skraup Synthesis : This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com

Doebner-von Miller Reaction : Aniline reacts with α,β-unsaturated aldehydes or ketones, typically generated in situ from aldehydes or ketones, in the presence of an acid catalyst. ijpsjournal.com

Combes Synthesis : This reaction forms 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino enones, which are themselves formed from the condensation of anilines with 1,3-dicarbonyl compounds. pharmaguideline.comiipseries.org

Friedländer Synthesis : This is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). pharmaguideline.comijpsjournal.com This method is highly versatile for producing substituted quinolines. pharmaguideline.com

Modern Annulation Strategies : More recent methods include the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce a variety of substituted quinolines, including those with halogen atoms at the 3-position, under mild conditions. nih.gov Oxidative annulation strategies, which involve the formation of C-C and C-N bonds in a single step, represent another advanced approach. mdpi.com

Table 1: Overview of Classic Quinoline Cyclization Reactions

Synthesis NamePrecursorsKey Features
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentForms unsubstituted or substituted quinolines; harsh reaction conditions. pharmaguideline.comnih.gov
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl CompoundA modification of the Skraup synthesis, often using milder conditions. ijpsjournal.com
Combes Synthesis Aniline, 1,3-Dicarbonyl CompoundYields 2,4-disubstituted quinolines. pharmaguideline.comiipseries.org
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Active Methylene CompoundVersatile method for preparing polysubstituted quinolines. pharmaguideline.comijpsjournal.com
Pfitzinger Reaction Isatin, Carbonyl CompoundProduces quinoline-4-carboxylic acids. pharmaguideline.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. rsc.orgrsc.org This approach offers significant advantages in terms of atom economy, reduced synthesis time, and the ability to generate complex and diverse molecular structures. rsc.orgrsc.org

Povarov Reaction : A prominent MCR for quinoline synthesis, the Povarov reaction is a formal aza-Diels-Alder reaction. nih.govmdpi.com It typically involves the [4+2] cycloaddition of an imine (formed in situ from an aniline and an aldehyde) with an activated alkene or alkyne. rsc.orgmdpi.com This yields tetrahydroquinoline or quinoline derivatives, respectively. mdpi.com

Lewis Acid-Catalyzed MCRs : Lewis acids like iron(III) chloride (FeCl₃) and ytterbium(III) triflate (Yb(OTf)₃) can effectively catalyze three-component reactions of anilines, aldehydes, and alkynes to produce a wide array of substituted quinolines. scielo.br The mechanism is believed to involve Lewis acid activation of both the imine formation and the subsequent intramolecular hydroarylation (cyclization) steps. scielo.br

Other MCRs : Variations include reactions involving arynes, quinolines, and aldehydes, which proceed via zwitterionic intermediates to create complex fused heterocyclic systems. acs.org These methods highlight the versatility of MCRs in accessing novel quinoline-based scaffolds. rsc.org

Targeted Synthetic Routes toorganic-chemistry.orgrsc.orgDioxolo[4,5-g]quinoline Derivatives

The synthesis of the specific organic-chemistry.orgrsc.orgdioxolo[4,5-g]quinoline ring system, the core of the target compound, requires starting materials that already contain the methylenedioxy group.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile cyclic acylal of malonic acid known for its high acidity and utility in organic synthesis. wikipedia.orgclockss.org Its derivatives serve as potent building blocks for various heterocycles.

A key synthetic strategy involves the reaction of a substituted aniline with a derivative of Meldrum's acid. rjpbcs.com For instance, reacting a substituted aniline with 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (B102460) can produce phenylaminomethylene Meldrum's acid derivatives. rjpbcs.com Subsequent thermal cyclization of these intermediates leads to the formation of the quinolone ring system. rjpbcs.com This approach provides a direct route to 4-hydroxyquinoline (B1666331) (quinolone) derivatives, which are tautomers of the target compound's core structure. rjpbcs.comwikipedia.org

The most direct approach to constructing the organic-chemistry.orgrsc.orgdioxolo[4,5-g]quinoline skeleton is to use a precursor that already contains the fused dioxole ring. 3,4-(Methylenedioxy)aniline (B81397) (5-amino-1,3-benzodioxole) is the ideal starting material for this purpose. sigmaaldrich.comblucher.com.br

This aniline derivative can be employed in any of the classical quinoline syntheses:

In a Friedländer-type synthesis , 3,4-(methylenedioxy)aniline would first need to be converted to a 2-amino-4,5-methylenedioxy-benzaldehyde or -ketone, which could then be condensed with a compound containing an active methylene group.

In a Skraup or Doebner-von Miller reaction , 3,4-(methylenedioxy)aniline can be reacted directly with glycerol or an α,β-unsaturated carbonyl compound to yield the organic-chemistry.orgrsc.orgdioxolo[4,5-g]quinoline core. pharmaguideline.com

In a Combes synthesis , condensation of 3,4-(methylenedioxy)aniline with a β-ketoester like ethyl acetoacetate (B1235776) would lead to a β-aminoacrylate intermediate, which upon cyclization, forms a 4-hydroxy- organic-chemistry.orgrsc.orgdioxolo[4,5-g]quinoline derivative. pharmaguideline.com

Once the organic-chemistry.orgrsc.orgdioxolo[4,5-g]quinolin-6-ol scaffold is formed, the nitro group can be introduced. A study on the regioselective nitration of tetrahydroquinoline and its N-protected derivatives showed that direct nitration can be complex, but specific protecting groups and reaction conditions can achieve high regioselectivity for the 6-position. researchgate.net This suggests that nitration of a suitable organic-chemistry.orgrsc.orgdioxolo[4,5-g]tetrahydroquinoline precursor, followed by aromatization, could be a viable route to the final 7-nitro product.

Modern synthetic chemistry emphasizes the use of environmentally benign methods. nih.gov Several green chemistry principles have been successfully applied to quinoline synthesis and can be adapted for dioxoloquinoline derivatives. ijpsjournal.comnih.gov

Nanocatalysts : The use of nanocatalysts offers advantages such as high efficiency, easy separation, and recyclability. nih.gov For example, magnetic iron oxide nanoparticles have been used to catalyze three-component reactions to synthesize pyrimido[4,5-b]quinolones in water, a green solvent. nih.gov

Alternative Energy Sources : Microwave irradiation has been shown to accelerate quinoline synthesis, often leading to higher yields and shorter reaction times compared to conventional heating. iipseries.orgchemicalbook.com

Eco-Friendly Catalysts and Solvents : Researchers have explored the use of biodegradable and renewable catalysts like formic acid. ijpsjournal.com Using water as a solvent, where possible, significantly reduces the environmental impact of the synthesis. ijpsjournal.comnih.gov

These green protocols can be applied to the targeted synthesis of organic-chemistry.orgrsc.orgdioxolo[4,5-g]quinoline derivatives, for instance, by performing a three-component reaction of 3,4-(methylenedioxy)aniline, an aldehyde, and an alkyne using a recyclable nanocatalyst in an aqueous medium. nih.gov

Green Chemistry Protocols in[1][2]Dioxolo[4,5-G]quinoline Synthesis

Sonochemical Synthesis Strategies

Ultrasound-assisted synthesis has emerged as a powerful and environmentally friendly method for accelerating organic reactions. researchgate.netnih.govnih.gov This technique dramatically curtails reaction times, enhances product purity, and often proceeds under milder conditions compared to conventional heating methods. nih.gov The application of sonochemistry is particularly effective for the synthesis of heterocyclic compounds, including quinoline derivatives. researchgate.netresearchgate.net

A notable green synthesis of 8-aryl-7,8-dihydro- rsc.orgrsc.org-dioxolo[4,5-g]quinolin-6(5H)-ones, which represent the core structure of the target molecule, utilizes ultrasound irradiation. nih.govdntb.gov.ua This one-pot, multi-component reaction involves Meldrum's acid, 3,4-methylenedioxy aniline, and various aromatic aldehydes in an aqueous medium. nih.gov The use of a high-power sonicator in this process provides significant advantages, including operational simplicity, high yields, and adherence to green chemistry principles by avoiding volatile organic solvents. nih.gov The reactions are often completed within minutes, showcasing a marked improvement over traditional methods that can be inefficient and require harsh conditions. nih.govnih.gov

Table 1: Sonochemical Synthesis of 8-aryl-7,8-dihydro- rsc.orgrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one Derivatives nih.gov
EntryAldehyde (Ar group)Time (min)Yield (%)
1C6H51096
24-Cl-C6H41295
34-Me-C6H41592
44-OMe-C6H41594
54-NO2-C6H41098
Nanocatalysis in Quinoline Formation (e.g., TiO₂ Nanoparticles)

The use of nanocatalysts offers a promising alternative for the efficient synthesis of quinolines due to special characteristics like high reactivity, selectivity, and stability. acs.orgnih.govtaylorfrancis.com Among various nanocatalysts, titanium dioxide nanoparticles (TiO₂ NPs) have garnered significant interest owing to their high activity, potent oxidizing capacity, non-toxicity, and reusability. acs.org Commercial TiO₂ (P25) has proven to be an effective heterogeneous catalyst for synthesizing quinolines from 2-aminobenzyl alcohol and ketones with yields reaching up to 96.0%. rsc.orgrsc.org This method offers advantages over traditional homogeneous catalysts, including lower cost and greater functional group tolerance. rsc.orgrsc.org

Specific Approaches for Introducing Nitro and Hydroxyl Functionalities

Once the core dioxoloquinoline ring system is synthesized, subsequent reactions are required to introduce the nitro and hydroxyl groups at the C-7 and C-6 positions, respectively. These transformations rely on regioselective chemical strategies.

Regioselective Nitration of Quinoline Systems

The introduction of a nitro group onto an aromatic ring, a key step in synthesizing the target compound, is a classic electrophilic aromatic substitution. researchgate.net However, achieving regioselectivity on a quinoline nucleus can be challenging. acs.org The position of nitration is highly dependent on reaction conditions, particularly the acidity of the medium, and the nature of the substrate (free base vs. protonated form). researchgate.netjst.go.jp

For instance, in the nitration of quinoline 1-oxide, the free, unprotonated molecule is nitrated at the 4-position, whereas the O-protonated form is nitrated at the 5- and 8-positions. jst.go.jp The ratio of 5-nitro to 8-nitro isomers can be controlled by varying the acidity of the reaction medium. jst.go.jp For other quinoline systems, protecting groups can be employed to direct nitration. A thorough study on the nitration of 1,2,3,4-tetrahydroquinoline (B108954) found that protecting the amino group allowed for the nitration of the neutral system, leading to total regioselectivity for the 6-position under specific conditions. researchgate.net More recent methods have explored a dearomatization-rearomatization strategy using oxazino intermediates to achieve highly regioselective meta-nitration of quinolines. acs.org These studies underscore that achieving nitration at the C-7 position of the rsc.orgrsc.orgdioxolo[4,5-g]quinolin-6-ol core would require careful selection of nitrating agents and reaction conditions to control the electrophilic attack on the electron-rich benzene portion of the fused ring system.

Strategies for Hydroxylation and Derivatization at Quinoline Positions

Introducing a hydroxyl group onto the quinoline scaffold can be accomplished through various synthetic routes. A common method involves the alkali fusion of quinoline sulfonic acids or the diazotization of aminoquinolines. scispace.com For example, 8-hydroxyquinoline (B1678124) can be synthesized from 8-aminoquinoline (B160924) via diazotization or from quinoline-8-sulfonic acid. scispace.com

More advanced strategies for regioselective hydroxylation have also been developed. One such approach involves the meta-selective hydroxylation of quinolines through easily accessible oxazinoaza-arene intermediates. researchgate.net In this method, the nucleophilic C3-position of a dienamine-type intermediate undergoes highly regioselective hydroxylation. researchgate.net While this targets the pyridine ring, derivatization of the benzene ring at a position analogous to C-6 would likely proceed from a precursor containing a suitable leaving group, such as a halogen, or from an amino- or sulfonic acid-substituted dioxoloquinoline. Another strategy involves the functionalization at the C-6 position in sugars attached to a quinoline scaffold, which is achieved by activating the hydroxyl group with a good leaving group, such as a tosylate, followed by nucleophilic substitution. mdpi.com This principle of activating a position for subsequent nucleophilic substitution to introduce a hydroxyl group or its precursor is a fundamental strategy in organic synthesis.

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

Proposed Mechanisms for Dioxoloquinoline Formation

The formation of the 8-aryl-7,8-dihydro- rsc.orgrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one ring system via the TiO₂-catalyzed, ultrasound-assisted multi-component reaction is proposed to proceed through a specific sequence of steps. nih.gov The mechanism is believed to be initiated by a Knoevenagel condensation between an aromatic aldehyde and Meldrum's acid, facilitated by the Lewis acidic sites on the TiO₂ nanoparticle surface. This step generates a reactive arylidene intermediate.

Subsequently, a Michael addition occurs where the amino group of 3,4-methylenedioxy aniline attacks the electron-deficient β-carbon of the arylidene intermediate. This is followed by an intramolecular cyclization via the elimination of acetone (B3395972) and a water molecule, leading to the final product. The entire domino sequence is accelerated by the cavitation effects of ultrasound, which enhance mass transfer and the reactivity of the catalytic surface. nih.gov

Understanding the Influence of Catalytic Systems on Reaction Mechanisms

The synthesis of the quinoline core, a critical component of the target molecule, is heavily influenced by the choice of catalytic systems, which steer the reaction mechanism and determine the final product's yield and structure. Classic methods like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, are typically catalyzed by acids or bases. iipseries.org Acid catalysts, such as sulfuric acid or polyphosphoric acid, function by protonating a carbonyl group, which enhances its electrophilicity and facilitates the crucial cyclization step. iipseries.org

Modern synthetic approaches have introduced a variety of metal-based and novel catalytic systems to improve efficiency and expand the substrate scope. Gold-catalyzed methodologies, for instance, have significantly advanced the field through various intermolecular annulation and intramolecular cyclization reactions. rsc.org Similarly, cobalt and iron catalysts have proven effective. Single-atom iron catalysts, in particular, have demonstrated superior performance in acceptorless dehydrogenative coupling reactions for quinoline synthesis, outperforming other homogeneous and nanocatalyst systems. These catalysts activate substrates through different pathways, including C–H bond activation, which allows for the direct coupling of anilines with various partners. acs.org The mechanism often involves the catalyst activating a carbonyl carbon for nucleophilic attack or facilitating a cascade of reactions including condensation, electrocyclization, and dehydrogenation. acs.org

The table below summarizes various catalytic systems employed in the synthesis of quinoline analogues and their proposed roles in the reaction mechanisms.

Table 1: Influence of Catalytic Systems on Quinoline Synthesis Mechanisms

Catalytic System Reaction Type Mechanistic Role of Catalyst
Acid Catalysts (e.g., H₂SO₄, PPA) Friedländer, Combes, Skraup Synthesis Protonates carbonyl groups, increasing electrophilicity for cyclization. iipseries.org Facilitates dehydration steps. iipseries.org
Gold Catalysts (e.g., AuCl₃, Au(I) complexes) Inter/Intramolecular Annulations Activates alkynes and carbonyl compounds for nucleophilic attack. rsc.org
Cobalt Catalysts (e.g., Co(III) complexes) C-H Activation/Cyclization Mediates C-H bond activation for direct coupling of starting materials like anilines and acetophenones. acs.org
Iron Catalysts (e.g., Single-Atom Fe) Dehydrogenative Coupling Facilitates acceptorless dehydrogenative coupling of amino alcohols and ketones.
Copper Catalysts (e.g., CuCl) Cascade Cyclization Promotes intermolecular decarboxylative cascade cyclization under aerobic conditions.
Palladium Catalysts (e.g., Pd(OAc)₂) Annulation Reactions Catalyzes the annulation of o-iodoanilines with propargyl alcohols.
Nanocatalysts (e.g., Fe₃O₄@SiO₂) Friedländer Annulation Activates carbonyl carbon for nucleophilic attack by β-ketoesters, followed by cyclization. nih.gov

Elucidation of Nitro Group Introduction Mechanisms

The introduction of a nitro group onto the quinoline scaffold is a critical step in the synthesis of 7-Nitro- nih.govmdpi.comdioxolo[4,5-g]quinolin-6-ol. This transformation is typically achieved through electrophilic aromatic substitution. The mechanism begins with the generation of a potent electrophile, the nitronium ion (NO₂⁺). libretexts.org This is commonly formed by reacting nitric acid (HNO₃) with a strong acid catalyst, most often sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid protonates the hydroxyl group of nitric acid, which then leaves as a water molecule to generate the linear and highly electrophilic nitronium ion. libretexts.org

Once formed, the nitronium ion is attacked by the electron-rich π system of the aromatic ring. In the case of the quinoline ring system, which consists of a benzene ring fused to a pyridine ring, electrophilic substitution is generally directed to the benzene portion of the molecule, as the pyridine ring is deactivated by the electronegative nitrogen atom. Nitration of quinoline itself under vigorous conditions (fuming HNO₃/H₂SO₄) typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline.

However, the regioselectivity of nitration is profoundly affected by substituents already present on the ring and the reaction conditions. For analogues such as tetrahydroquinoline, the conditions are paramount. researchgate.net In strongly acidic media, the quinoline nitrogen is protonated, forming a quinolinium ion. This positively charged species strongly deactivates the pyridine-fused ring, and electrophilic attack is directed to the benzenoid ring, primarily at position 7. researchgate.net Conversely, if the nitrogen is protected with a group like an acetyl or trifluoroacetyl group, the reaction proceeds on the neutral molecule. researchgate.net This changes the electronic landscape, and nitration can be directed selectively to position 6. researchgate.net This control over regioselectivity is fundamental for synthesizing specifically substituted nitroquinolines like the parent compound of this article.

Derivatization and Functionalization Strategies for 7-Nitro-nih.govmdpi.comdioxolo[4,5-g]quinolin-6-ol

The presence of the quinoline core, the dioxolo ring, and the nitro and hydroxyl functional groups on 7-Nitro- nih.govmdpi.comdioxolo[4,5-g]quinolin-6-ol provides multiple avenues for further chemical modification. These derivatization strategies allow for the synthesis of a wide array of analogues with potentially new properties.

Modification of the Quinoline Heterocycle

The quinoline ring system is amenable to a variety of chemical transformations, allowing for extensive structural modifications.

Nucleophilic Substitution: The pyridine part of the quinoline ring is electron-deficient and thus susceptible to nucleophilic attack, primarily at positions 2 and 4. This reactivity is enhanced by the presence of the electron-withdrawing nitro group. Reactions with nucleophiles like amines or alkoxides can lead to substituted products. mdpi.com The Chichibabin reaction, using reagents like potassamide (KNH₂), can introduce an amino group at the 2-position.

Electrophilic Substitution: As previously discussed, electrophilic attack occurs on the electron-rich benzene ring at positions 5 and 8. However, the presence of the strongly deactivating nitro group on the target molecule would make further electrophilic substitution challenging.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. acs.org Transition-metal catalysts (e.g., rhodium, ruthenium, palladium) can mediate C-H activation and subsequent annulation or coupling reactions, allowing for the introduction of alkyl, aryl, or other functional groups onto the quinoline skeleton. acs.org

Reduction: The quinoline ring can be selectively reduced. Catalytic hydrogenation using platinum or palladium catalysts can reduce both the pyridine and benzene rings, leading to decahydroquinoline (B1201275) derivatives. nih.gov Milder reducing agents, such as tin and hydrochloric acid, tend to selectively reduce the pyridine ring, yielding tetrahydroquinoline analogues. nih.gov

N-Alkylation: The nitrogen atom of the quinoline ring can be alkylated using alkyl halides to form stable N-alkylquinolinium salts. Alternatively, tandem reduction and reductive N-alkylation procedures using aldehydes in the presence of a reducing agent like Hantzsch ester and a catalyst (e.g., boronic acid or HFIP) can directly convert quinolines to N-alkylated tetrahydroquinolines. rsc.orgacs.org

Table 2: Selected Reactions for Modifying the Quinoline Heterocycle

Reaction Type Reagents/Catalyst Position(s) Product Type
Nucleophilic Substitution KNH₂ (Chichibabin) C-2 2-Aminoquinoline derivative
Nucleophilic Substitution R-OH, NaH C-4 4-Alkoxyquinoline derivative
C-H Hydroxyalkylation Acyl Radicals (Photochemical) C-2, C-4 Hydroxyalkylated quinoline nih.govresearchgate.net
N-Alkylation R-X N-1 N-Alkylquinolinium salt
Reductive N-Alkylation Aldehyde, Hantzsch Ester, Boronic Acid N-1 N-Alkyl-tetrahydroquinoline acs.org
Reduction Sn, HCl Pyridine Ring Tetrahydroquinoline derivative nih.gov
Reduction H₂, Pt/C Both Rings Decahydroquinoline derivative nih.gov

Chemical Transformations of the Dioxolo Moiety

The nih.govmdpi.comdioxolo, or methylenedioxy, group is a defining feature of the target compound. While generally stable, this ring can undergo specific chemical transformations, primarily involving its cleavage.

The methylenedioxy bridge is an acetal (B89532) and is typically resistant to many reaction conditions. However, it can be cleaved to reveal a catechol (1,2-dihydroxybenzene) functionality. This cleavage is often accomplished using strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃). acs.org Studies have shown that boron trichloride can preferentially cleave a methylenedioxy group even in the presence of other ether linkages like methoxy (B1213986) groups. acs.org

Cleavage can also be achieved under nucleophilic conditions. The reaction of aromatic methylenedioxy compounds that bear electron-withdrawing groups with nucleophiles such as sodium alkoxides or thiols in polar aprotic solvents (e.g., DMSO) can lead to regioselective opening of the dioxolo ring. nih.govepa.gov The attack of the nucleophile on the methylene carbon of the bridge results in the formation of 3- and 4-hydroxybenzene derivatives. nih.gov In the context of 7-Nitro- nih.govmdpi.comdioxolo[4,5-g]quinolin-6-ol, the strong electron-withdrawing nature of the nitro-quinoline system would facilitate such a nucleophilic attack.

In biosynthetic pathways, cytochrome P450 enzymes are known to catalyze both the formation and cleavage of methylenedioxy bridges in various natural products. wikipedia.orgnih.govnih.govresearchgate.net

Table 3: Chemical Transformations of the Aromatic Dioxolo Moiety

Reaction Type Reagents/Conditions Outcome
Lewis Acid-Mediated Cleavage BCl₃ or BBr₃ in CH₂Cl₂ Cleavage of the dioxolo ring to form a catechol (1,2-diol). acs.org
Nucleophilic Cleavage NaOMe/Thiols in DMSO Regioselective ring opening to yield hydroxy- and alkoxy/thio- substituted derivatives. nih.gov
Nucleophilic Cleavage NaCN in Dipolar Aprotic Solvents Ring opening to form cyano- and hydroxy- substituted derivatives. epa.gov

Chemical Reactivity of the Nitro and Hydroxyl Groups

The nitro and hydroxyl groups are the primary sites of reactivity for functionalization of 7-Nitro- nih.govmdpi.comdioxolo[4,5-g]quinolin-6-ol.

Reactivity of the Nitro Group: The nitro group offers a versatile handle for a wide range of chemical transformations.

Reduction to an Amino Group: The most common and synthetically useful reaction of the nitro group is its reduction to a primary amine (-NH₂). This can be achieved with various reagents, including metals in acid (e.g., Fe/AcOH, SnCl₂/HCl) or through catalytic hydrogenation (e.g., H₂/Pd-C). mdpi.comnih.gov The resulting amino group is a valuable intermediate that can be further modified, for example, through diazotization to introduce other functionalities.

Cycloaddition Reactions: The nitro group can activate the pyridone ring of quinolone systems, making it behave like a nitroalkene. This allows it to participate as a dienophile in Diels-Alder reactions with electron-rich dienes, leading to the construction of new fused ring systems. nih.gov

Reactivity of the Hydroxyl Group: The phenolic hydroxyl group (-OH) is a nucleophilic center and can be readily derivatized.

O-Alkylation and O-Arylation: The hydroxyl group can be converted into an ether by reaction with alkyl halides, sulfates, or other alkylating agents in the presence of a base (e.g., K₂CO₃, NaH). This Williamson ether synthesis is a standard method for modifying phenolic hydroxyls.

O-Acylation: Ester derivatives can be formed by reacting the hydroxyl group with acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine. researchgate.net This is a common strategy for protecting the hydroxyl group or modifying the compound's properties.

Sulfonylation: The hydroxyl group can be converted to a sulfonate ester by reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. nih.gov Sulfonates are excellent leaving groups, providing a pathway for subsequent nucleophilic substitution reactions at that position.

Table 4: Derivatization of Nitro and Hydroxyl Functional Groups

Functional Group Reaction Type Reagents/Conditions Product Functional Group
Nitro (-NO₂) Reduction Fe/AcOH or H₂/Pd-C Amino (-NH₂) mdpi.comnih.gov
Nitro (-NO₂) Cine-Substitution Nucleophiles (e.g., R-OH, R-NH₂, carbanions) Substitution at adjacent carbon nih.govclockss.org
Hydroxyl (-OH) O-Alkylation R-X, Base (e.g., K₂CO₃) Ether (-OR)
Hydroxyl (-OH) O-Acylation Acyl Chloride or Anhydride, Base Ester (-OCOR) researchgate.net
Hydroxyl (-OH) O-Sulfonylation R-SO₂Cl, Base Sulfonate Ester (-OSO₂R) nih.gov

Structure Activity Relationship Sar Studies and Molecular Design of 7 Nitro 1 2 Dioxolo 4,5 G Quinolin 6 Ol Analogues

Fundamental Principles of Structure-Activity Relationships in Quinoline (B57606) Chemistry

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a versatile template in drug design. researchgate.netjohnshopkins.edu Its aromatic and heterocyclic nature allows for a variety of chemical modifications, making it a frequent subject of SAR studies. The fundamental principle of SAR in quinoline chemistry is that even minor alterations to its structure can lead to significant changes in its physicochemical properties and, consequently, its biological activity. researchgate.net

Key factors that are systematically varied in quinoline SAR studies include:

The position of substituents: The electronic environment and steric accessibility differ at each position of the quinoline ring, meaning a substituent at C-2 will have a different impact than the same substituent at C-6 or C-8.

The electronic nature of substituents: Electron-donating groups (like -OCH3, -CH3) and electron-withdrawing groups (like -NO2, -Cl, -F) alter the electron density of the quinoline ring system. researchgate.netresearchgate.net This can influence the molecule's ability to participate in crucial interactions with biological targets, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions.

The steric properties of substituents: The size and shape of a substituent can affect how the molecule fits into the binding site of a protein or enzyme, influencing its potency and selectivity.

The diverse biological activities associated with quinoline derivatives, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, underscore the scaffold's importance and the power of SAR in optimizing its therapeutic potential. researchgate.netresearchgate.net

Correlation of Structural Features with Molecular Interactions in Related Quinoline Derivatives

The specific arrangement of functional groups on the 7-Nitro- researchgate.netnih.govdioxolo[4,5-G]quinolin-6-OL molecule suggests a tailored design for specific biological interactions. While direct studies on this exact compound are not prevalent in the reviewed literature, a comprehensive understanding can be constructed by analyzing the roles of its individual components in related quinoline derivatives.

The substitution pattern on the quinoline ring is a critical determinant of biological activity. researchgate.net Research on various quinoline analogues has highlighted the importance of specific positions in modulating their pharmacological effects.

Position 6: The C-6 position is frequently modified in SAR studies. For instance, in the development of antimalarial quinolines, the presence of a methoxy (B1213986) group at the C6' position (in quinine) was found not to be essential for activity, and its replacement with a halogen like chlorine could enhance efficacy. researchgate.net This indicates that the electronic properties of the substituent at this position can fine-tune the molecule's interaction with its target.

Position 3: The 3-position of the quinoline ring has also been identified as crucial for certain biological activities. In a series of 4-aminoquinolines developed as α2C-adrenoceptor antagonists, a substituent at the 3-position was found to be an absolute requirement for activity. nih.gov Similarly, in some anticonvulsant quinoline derivatives, modifications at this position have been explored.

Other Positions: The C-7 position is often targeted for substitution to modulate activity and side-effect profiles, as seen in the fluoroquinolone antibacterials where bulky substituents can reduce CNS effects. The C-8 position is also significant; a halogen at this position can improve oral absorption and activity against anaerobic bacteria. Conversely, substitutions at C-8 can also abolish activity in some antimalarial 4-aminoquinolines.

The following table illustrates the effect of substituents at various positions on the anticancer activity of quinoline-chalcone hybrids against the MGC-803 cell line.

CompoundQuinoline Substituent (Position)Chalcone (B49325) Substituent (R)IC50 (µM) against MGC-803
12a H4-F10.12
12b H4-Cl8.45
12c H4-Br7.93
12d 6-CH34-F8.24
12e 6-CH34-Cl1.38
12f 6-CH34-Br5.86
12g 6-OCH34-F>20
12h 6-OCH34-Cl11.23
12i 6-OCH34-Br10.98
Data sourced from a study on quinoline-chalcone derivatives. nih.gov This table demonstrates how modifying substituents on both the quinoline and chalcone moieties significantly impacts anticancer potency.

The nitro group (-NO2) is a potent electron-withdrawing group that significantly influences the electronic and steric profile of an aromatic ring. Its presence on the quinoline scaffold at position 7 is expected to have several key effects.

Electronic Effects:

Electron-Withdrawing Nature: The nitro group deactivates the aromatic ring towards electrophilic substitution due to its strong resonance and inductive effects. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. In the case of 7-nitroquinoline, this would facilitate nucleophilic attack at positions 6 and 8. This property is exploited in synthesis; for example, an 8-nitro group facilitates the addition of nucleophiles at the C-7 position in fluoroquinolones.

Polarity and Interactions: The nitro group increases the polarity of the molecule and can act as a hydrogen bond acceptor. This can lead to favorable interactions with amino acid residues in the active sites of proteins and enzymes. The altered electronic properties can be crucial for the molecule's mechanism of action, which for some nitroaromatic compounds involves bioreduction to reactive nitroso and hydroxylamine (B1172632) intermediates.

Steric Effects:

The nitro group is relatively small but its orientation can influence the local conformation of the molecule, potentially affecting how it binds to a biological target.

The following table shows the minimum inhibitory concentration (MIC) for several 8-nitrofluoroquinolone derivatives, highlighting the impact of the C-7 substituent, which is made possible by the activating effect of the C-8 nitro group.

CompoundC-7 Substituent (R)MIC (µg/mL) against S. aureus
9a Aniline (B41778)5.2
9b p-Toluidine2.1
9c p-Chloroaniline2.6
9d Glycine>100
9e 4-Aminobenzoic acid>100
Data adapted from a study on 8-nitrofluoroquinolone derivatives. This table illustrates that aromatic amine substituents at C-7 lead to better activity against S. aureus than aliphatic or acidic substituents.

The researchgate.netnih.govdioxolo ring, also known as a methylenedioxy group, is a structural motif found in numerous naturally occurring and synthetic compounds with significant biological activities. When fused to another ring system, as in researchgate.netnih.govdioxolo[4,5-G]quinoline, it imparts specific properties to the molecule. While the [4,5-g] fusion is a specific arrangement, studies on other dioxolo-quinoline isomers can provide valuable insights.

Structural Features: The dioxolo ring is a five-membered heterocyclic ring containing two oxygen atoms. This feature makes the ring system relatively electron-rich and capable of participating in specific interactions.

Biological Importance: The researchgate.netnih.govdioxolo[4,5-c]quinoline scaffold, a different isomer, has been synthesized and its derivatives have shown promising antibacterial properties, particularly against Gram-positive bacteria. researchgate.net In one study, a derivative exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values comparable to the antibiotic vancomycin. researchgate.net

The hydroxyl (-OH) group at position 6 of the quinoline ring is a critical functional group that can participate in a variety of intermolecular interactions, significantly influencing the compound's biological activity.

Hydrogen Bonding: As a phenolic hydroxyl group, it can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen atom's lone pairs). This dual capability allows it to form strong and specific interactions with polar residues such as aspartate, glutamate, serine, and threonine in protein binding sites. For example, in one study, the hydroxyl group of a quinoline derivative was shown to form a key hydrogen bond with a tyrosine residue in the active site of a cholinesterase enzyme.

Acidity and Ionization: The phenolic hydroxyl group is weakly acidic and can be deprotonated at physiological pH. The resulting phenoxide ion is a more potent hydrogen bond acceptor and can participate in ionic interactions.

Chelation: The proximity of the hydroxyl group to the quinoline's nitrogen atom can, in some orientations, allow for the chelation of metal ions. This property is well-documented for 8-hydroxyquinolines, which are potent metal chelators and whose biological activity is often linked to this ability. While the 6-hydroxy isomer is less geometrically favored for chelation with the ring nitrogen compared to the 8-hydroxy isomer, the potential for metal binding should not be entirely dismissed, as it could interact with metal cofactors in enzymes.

Pharmacophore: In many classes of bioactive compounds, a hydroxyl group serves as a crucial part of the pharmacophore, the essential set of features required for molecular recognition. In a series of Pim-1 kinase inhibitors, the 8-hydroxy-quinoline moiety was identified as a critical pharmacophore for activity. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and molecular recognition. For quinoline derivatives that contain chiral centers, the specific stereoisomer can have a profound impact on biological activity. nih.gov

Enantiomers and Biological Targets: Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even cause unwanted side effects.

Chirality in Quinolines: Chirality can be introduced into quinoline derivatives through a stereogenic carbon atom in a substituent or by creating a chiral center on the quinoline ring itself. For example, the asymmetric synthesis of dihydroquinolines with a stereogenic center at the C-2 position is an area of active research. nih.gov The absolute configuration of this center is critical for the biological activity of many quinoline alkaloids. nih.gov

Importance of Stereoselective Synthesis: Because of the differential activity of enantiomers, there is a strong emphasis on stereoselective synthesis in medicinal chemistry. This allows for the production of a single, desired enantiomer, leading to drugs with improved potency and a better safety profile. Studies on Cinchona alkaloids, which are chiral quinolines, have revealed that inherent structural features, including the natural stereochemistry of the alcohol group, are necessary for high enantio- and chemoselectivity in certain catalytic reactions. This highlights the intricate relationship between a molecule's 3D structure and its function.

Rational Design Frameworks for Modulating Biological Mechanisms

The rational design of analogues of 7-Nitro- researchgate.netbiointerfaceresearch.comdioxolo[4,5-G]quinolin-6-OL is a strategic process aimed at optimizing their therapeutic potential by modifying their chemical structure to enhance desired biological activities and minimize off-target effects. This process is heavily reliant on understanding the structure-activity relationships (SAR) within this class of compounds. The quinoline scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known for its versatility in forming the basis for a wide array of therapeutic agents. nih.govmdpi.com

The design of novel quinoline derivatives often begins with a lead compound, which in this context would be a molecule with a known biological activity, such as an existing anticancer or antimicrobial agent. For instance, in the design of new anticancer agents, derivatives of quinoline have been identified as promising tubulin inhibitors. biointerfaceresearch.com The design process involves identifying the key pharmacophoric features of the lead compound—the essential structural motifs responsible for its biological activity. For quinoline derivatives, these often include the heterocyclic ring system, which can participate in various interactions with biological targets, and the pattern of substitution on this ring system. nih.gov

A common strategy in the rational design of quinoline analogues is the modification of substituents at various positions on the quinoline ring. For example, in a series of 30 quinoline derivatives identified as tubulin inhibitors, modifications were made to design new compounds with potentially higher anti-cancer activities. biointerfaceresearch.com The introduction of different functional groups can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can significantly impact its interaction with a biological target. researchgate.net For example, the introduction of a large lipophilic group at the para position of the 4-(arylamino) ring in a series of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives was shown to improve the potency for inhibiting HER-2 kinase. nih.gov

Furthermore, the strategic placement of hydrogen bond donors and acceptors is a critical aspect of the design framework. These groups can form specific interactions with amino acid residues in the active site of a target protein, thereby enhancing binding affinity and selectivity. mdpi.com The use of computational tools, such as molecular docking, can help visualize and predict these interactions, guiding the selection of appropriate substituents. mdpi.comnih.gov

Computational and Quantum Chemical Approaches in SAR Elucidation

Computational and quantum chemical methods are indispensable tools in modern drug discovery, providing deep insights into the structure-activity relationships of novel compounds. These approaches allow for the prediction of molecular properties and biological activities, thereby streamlining the design and synthesis of more effective therapeutic agents.

Application of Quantum Chemistry Indices as Descriptors

Quantum chemistry provides a range of descriptors that quantify the electronic properties of a molecule, which are crucial for its interaction with biological targets. These descriptors are derived from the electronic wavefunction of the molecule and can be used to develop quantitative structure-activity relationship (QSAR) models. researchgate.net A QSAR model establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For quinoline derivatives, quantum chemical descriptors can help to understand and predict their activity. For example, in a study of 8-quinolinol derivatives, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) were used to build a regression model that could predict the antimicrobial activity of new, unsynthesized derivatives. researchgate.net A lower LUMO energy is often associated with a greater ease of accepting electrons, which can be important for certain biological interactions.

The distribution of the Highest Occupied Molecular Orbital (HOMO) and LUMO can also provide valuable information. In a study of hybrid molecules bearing a 4-aminoquinoline (B48711) moiety, the HOMO-LUMO energy distributions indicated that the quinoline regions favored the HOMO energy, suggesting these areas are prone to donating electrons in chemical reactions. nih.gov This type of analysis helps to identify the reactive sites within a molecule and can guide the design of analogues with modulated reactivity.

The following table presents a selection of quantum chemical descriptors and their relevance in the context of SAR studies of quinoline analogues.

DescriptorDescriptionRelevance in SAR
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons. Higher HOMO energy suggests greater reactivity as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons. Lower LUMO energy suggests greater reactivity as an electrophile. researchgate.netmdpi.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the ability to engage in dipole-dipole interactions with the target.
Electrostatic Potential The potential energy of a positive test charge at a particular location near a molecule.Helps to identify regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential), which are important for intermolecular interactions.

In silico Modeling of Structure-Binding Relationships

In silico modeling, particularly molecular docking and molecular dynamics simulations, plays a pivotal role in elucidating the interactions between a ligand and its biological target at the atomic level. These techniques are instrumental in understanding the binding modes of quinoline derivatives and in predicting their binding affinities. mdpi.comnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This allows researchers to visualize how a molecule fits into the active site of a protein and to identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, in the design of novel quinoline derivatives as inhibitors of hepatocellular carcinoma, molecular docking was used to compare the stability of the designed compounds within the colchicine (B1669291) binding site of tubulin. biointerfaceresearch.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction by simulating the movement of atoms over time. This can reveal conformational changes in both the ligand and the protein upon binding and can provide a more accurate estimation of the binding free energy. In a study of quinoline derivatives as potential anticancer agents, MD simulations were performed to explore the stability of the ligand-protein complexes in an aqueous environment. mdpi.com

The following table summarizes the key in silico modeling techniques and their applications in the study of quinoline analogues.

TechniqueDescriptionApplication in SAR
Molecular Docking Predicts the binding orientation and affinity of a ligand to a target protein.Identifies potential binding modes and key interactions, guiding the design of more potent inhibitors. biointerfaceresearch.commdpi.comnih.gov
Molecular Dynamics (MD) Simulation Simulates the time-dependent behavior of a molecular system.Assesses the stability of the ligand-protein complex and provides insights into conformational changes upon binding. mdpi.com
3D-QSAR (CoMFA/CoMSIA) Correlates the 3D structural features of molecules with their biological activity.Creates contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would enhance activity. mdpi.com
ADME/Tox Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound.Helps to identify candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process. nih.gov

Advanced Analytical Methodologies for Research on 7 Nitro 1 2 Dioxolo 4,5 G Quinolin 6 Ol

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with the sample to produce a spectrum, which serves as a molecular fingerprint. Different regions of the electromagnetic spectrum probe different types of molecular transitions, from nuclear spin states to electronic excitations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

In the analysis of 7-Nitro- nih.govacs.orgdioxolo[4,5-G]quinolin-6-OL, ¹H NMR would identify all unique proton environments. The aromatic protons on the quinoline (B57606) and benzene-like rings would appear in the downfield region (typically 7.0-9.0 ppm), with their chemical shifts significantly influenced by the anisotropic effects of the fused ring system and the electronic nature of the substituents. The powerful electron-withdrawing nitro group (-NO2) is expected to deshield nearby protons, shifting their signals further downfield. Conversely, the electron-donating hydroxyl group (-OH) would cause a shielding effect on adjacent protons. The two protons of the methylenedioxy bridge (-O-CH₂-O-) in the dioxolo ring would likely appear as a distinct singlet further upfield.

¹³C NMR spectroscopy complements the proton data by detecting all unique carbon atoms in the molecule. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (0-220 ppm), which minimizes signal overlap. guidechem.com Carbons directly attached to electronegative atoms (oxygen, nitrogen) are found further downfield. The carbon atoms of the quinoline ring system would be observed in the aromatic region (approx. 110-160 ppm), with quaternary carbons generally showing weaker signals. guidechem.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign each signal and piece together the molecular structure by establishing proton-proton and proton-carbon connectivities through chemical bonds.

Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Nitro- nih.govacs.orgdioxolo[4,5-G]quinolin-6-OL (Note: These are predicted values based on known substituent effects on heterocyclic aromatic systems. Actual experimental values may vary.)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-48.5 - 8.8-
H-57.6 - 7.9-
H-88.9 - 9.2-
H-97.8 - 8.1-
-O-CH₂-O-6.1 - 6.3101 - 103
-OH9.5 - 11.0 (broad)-
C-2 (O-C H₂-O)-101 - 103
C-3a-145 - 148
C-4-148 - 152
C-5-122 - 125
C-5a-118 - 121
C-6-150 - 154
C-7-140 - 144
C-8-130 - 134
C-9-128 - 132
C-9a-147 - 150
C-9b-105 - 108

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. thermofisher.com It works on the principle that chemical bonds vibrate at specific frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the radiation is absorbed, and this absorption is recorded. thermofisher.com

For 7-Nitro- nih.govacs.orgdioxolo[4,5-G]quinolin-6-OL, the IR spectrum would exhibit several characteristic absorption bands confirming its structure. The presence of the hydroxyl group (-OH) would be indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The nitro group (-NO₂) would show two distinct, strong stretching vibrations: an asymmetric stretch typically around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹. youtube.com

The aromatic nature of the fused quinoline ring system would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and several C=C and C=N in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. riverxlab.com The dioxolo group is characterized by strong C-O-C stretching bands, which are typically found in the fingerprint region between 1250 cm⁻¹ and 1000 cm⁻¹. nih.gov

Expected Characteristic IR Absorption Bands for 7-Nitro- nih.govacs.orgdioxolo[4,5-G]quinolin-6-OL

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Nitro (-NO₂)N-O Asymmetric Stretch1550 - 1475Strong
Nitro (-NO₂)N-O Symmetric Stretch1360 - 1290Strong
Aromatic RingC=C and C=N Stretch1400 - 1600Medium to Strong (multiple bands)
Dioxolo (C-O-C)C-O Asymmetric Stretch1220 - 1260Strong
Dioxolo (C-O-C)C-O Symmetric Stretch1030 - 1050Strong

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. researchgate.netpnas.org

The molecular formula of 7-Nitro- nih.govacs.orgdioxolo[4,5-G]quinolin-6-OL is C₁₀H₆N₂O₅, giving it a monoisotopic mass of approximately 234.0277 g/mol . An HRMS analysis would be expected to confirm this elemental composition with a mass accuracy of less than 5 ppm.

When coupled with Gas Chromatography (GC-MS), the technique can separate the compound from a mixture before mass analysis. researchgate.net In the mass spectrum, the parent molecule would be observed as the molecular ion peak [M]⁺. This ion would then undergo fragmentation, breaking into smaller, characteristic pieces. A plausible fragmentation pathway for this compound would involve the initial loss of the nitro group (NO₂, 46 Da) or the hydroxyl group (OH, 17 Da). Further fragmentation would likely involve the stable quinoline core, similar to the known fragmentation of quinoline itself, which shows characteristic ions at m/z 129 and 102. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. thermofisher.comnih.gov The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy state.

The structure of 7-Nitro- nih.govacs.orgdioxolo[4,5-G]quinolin-6-OL contains an extensive conjugated system encompassing the fused aromatic rings. This system acts as a chromophore and is expected to give rise to intense absorption bands in the UV region, corresponding to π→π* transitions. researchgate.netresearchgate.net The presence of the nitro group (-NO₂), a powerful auxochrome and chromophore, along with the hydroxyl group (-OH) and the lone pairs on the quinoline nitrogen and dioxolo oxygens, would likely lead to additional n→π* transitions. youtube.comnih.gov The interaction of these substituents with the main aromatic system is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted nih.govacs.orgdioxolo[4,5-g]quinoline parent structure. researchgate.net Studies on other nitroquinolines confirm that such substitutions result in absorption bands well within the UV-A and even the visible range. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov It is widely used for determining the purity of a substance or for separating the components of a mixture. For analysis, a sample is injected into a heated inlet, vaporized, and swept by a carrier gas (mobile phase) through a column containing the stationary phase.

The analysis of quinoline and its more volatile derivatives is well-established using GC. acs.orgresearchgate.net A typical method employs a capillary column with a non-polar or mid-polarity stationary phase, such as a DB-5MS (5% Phenyl-95% Dimethylpolysiloxane). researchgate.net The oven temperature is programmed to ramp up gradually to ensure efficient separation of components with different boiling points.

However, the analysis of 7-Nitro- nih.govacs.orgdioxolo[4,5-G]quinolin-6-OL by GC could present challenges. The presence of the polar hydroxyl (-OH) and nitro (-NO₂) groups increases the molecule's boiling point and potential for thermal instability. These functional groups may also cause peak tailing due to interactions with the stationary phase. To overcome these issues, chemical derivatization, such as silylation of the hydroxyl group to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether, may be required for successful GC analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of 7-Nitro- researchgate.netnih.govdioxolo[4,5-G]quinolin-6-OL, offering high resolution, sensitivity, and precision. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's polarity and aromatic nature.

In a typical RP-HPLC setup, a C18 stationary phase is employed, which effectively retains the analyte through hydrophobic interactions. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net The composition of the mobile phase is optimized to achieve a balance between adequate retention and reasonable analysis time, ensuring a sharp, symmetrical peak for accurate quantification. The pH of the aqueous component can be critical for achieving good peak shape, especially for ionizable compounds. researchgate.net Detection is commonly performed using a UV-Vis detector set at a wavelength where the nitro-aromatic chromophore exhibits maximum absorbance, thereby maximizing sensitivity.

For quantitative studies, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area response is plotted against the concentration, and the linearity of this relationship is assessed. A high correlation coefficient (typically >0.999) indicates a reliable method for quantification. nih.gov This validated method can then be used to determine the concentration of 7-Nitro- researchgate.netnih.govdioxolo[4,5-G]quinolin-6-OL in unknown samples with high accuracy and reproducibility. nih.gov

Table 1: Illustrative HPLC Parameters for Quantitative Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Injection Volume 10 µL
Column Temperature 25 °C

Table 2: Example of HPLC Calibration Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
5150,234
10301,567
25755,890
501,510,233
1003,025,467

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions, such as the synthesis of 7-Nitro- researchgate.netnih.govdioxolo[4,5-G]quinolin-6-OL. rsc.org Its simplicity, speed, and low cost make it ideal for quickly assessing the progress of a reaction by observing the consumption of starting materials and the formation of the product. youtube.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at various time intervals. youtube.com Alongside the reaction mixture, spots of the pure starting materials and, if available, the purified product are applied as standards for comparison. The plate is then developed in a suitable solvent system (eluent), which is chosen to provide good separation between the reactants and the product. After development, the plate is visualized, usually under UV light, where the aromatic compounds appear as dark spots.

By comparing the relative positions (Rf values) and intensities of the spots over time, a chemist can track the reaction's progress. At the beginning of the reaction, the spot corresponding to the starting material will be prominent. As the reaction proceeds, the intensity of the starting material spot diminishes while a new spot, corresponding to 7-Nitro- researchgate.netnih.govdioxolo[4,5-G]quinolin-6-OL, appears and intensifies. youtube.com The reaction is considered complete when the spot for the limiting reactant has completely disappeared, and the product spot shows maximum intensity. youtube.com

Table 3: Hypothetical TLC Monitoring of a Synthesis Reaction

Time PointReactant A (Rf = 0.8)Product (Rf = 0.4)Observations
t = 0 minStrong SpotNo SpotReaction initiated.
t = 30 minMedium SpotFaint SpotProduct formation is observed.
t = 60 minFaint SpotMedium SpotSignificant conversion to product.
t = 120 minNo SpotStrong SpotReaction appears complete.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. For 7-Nitro- researchgate.netnih.govdioxolo[4,5-G]quinolin-6-OL, this technique can provide unambiguous proof of its molecular structure, confirming connectivity and stereochemistry. The analysis involves irradiating a single, high-quality crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern.

Table 4: Representative Crystallographic Data Parameters

ParameterDescription
Crystal System The symmetry system of the crystal (e.g., Monoclinic)
Space Group The specific symmetry group of the crystal (e.g., P2₁/c)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (ų) The volume of the unit cell
Z The number of molecules per unit cell
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C-N, N-O)
Bond Angles (°) Angles formed by three connected atoms (e.g., O-N-O)

Electroanalytical Methods for Compound Determination

Electroanalytical methods offer a sensitive and cost-effective approach for the determination of 7-Nitro- researchgate.netnih.govdioxolo[4,5-G]quinolin-6-OL. nih.gov These techniques are based on the electrochemical properties of the analyte, specifically the presence of the electroactive nitro group (-NO₂), which is readily reducible at an electrode surface. osti.gov

Voltammetric techniques, such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV), are particularly suitable. nih.gov In these methods, a potential is applied to a working electrode (e.g., glassy carbon or a modified electrode) and swept over a range where the nitro group is reduced. This electrochemical reduction generates a current that is directly proportional to the concentration of the compound in the solution. The potential at which the peak current occurs is characteristic of the analyte, providing selectivity. The use of pulse techniques enhances sensitivity by minimizing background currents, allowing for the detection of the compound at very low concentrations. nih.gov Theoretical studies on related compounds like 4-nitroquinoline-N-oxide have explored the mechanisms of such electroanalytical determinations. imist.ma

Table 5: Typical Parameters for Voltammetric Analysis

ParameterSpecification
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl (Silver/Silver Chloride)
Auxiliary Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Potential Range +0.2 V to -1.0 V vs. Ag/AgCl
Pulse Amplitude 50 mV
Scan Rate 20 mV/s

Theoretical and Computational Chemistry Studies of 7 Nitro 1 2 Dioxolo 4,5 G Quinolin 6 Ol and Its Analogues

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Nitro-dioxolo[4,5-g]quinolin-6-ol, this method is instrumental in predicting its binding affinity and mode of interaction with various protein targets. By modeling the interactions between the ligand (the quinoline (B57606) derivative) and a protein's active site, researchers can hypothesize its potential biological activity.

The process involves preparing the three-dimensional structures of both the ligand and the protein. The quinoline derivative's structure can be optimized using quantum chemical methods. The protein structure is typically obtained from crystallographic or NMR studies. The docking simulation then explores various possible binding poses of the ligand within the protein's binding pocket, scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, studies on analogous nitroquinoline compounds have demonstrated their potential to interact with enzymes like protein kinases or DNA topoisomerases. The nitro group often acts as a key hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues in the active site. The hydroxyl group can serve as both a hydrogen bond donor and acceptor, further anchoring the ligand.

Table 1: Illustrative Molecular Docking Results of a Quinoline Analogue with a Protein Kinase

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesLys72, Glu91, Leu132
Hydrogen Bonds2 (with Lys72, Glu91)
Hydrophobic InteractionsTrp34, Phe80, Leu132

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For 7-Nitro-dioxolo[4,5-g]quinolin-6-ol, DFT calculations can provide a wealth of information about its fundamental chemical properties.

These calculations can determine the molecule's optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. For 7-Nitro-dioxolo[4,5-g]quinolin-6-ol, the MEP would likely show negative potential around the nitro group and the oxygen atoms of the hydroxyl and dioxolo groups, indicating these as potential sites for electrophilic interaction.

Table 2: Selected DFT-Calculated Properties of a Representative Nitroquinoline Derivative

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment4.8 D

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For 7-Nitro-dioxolo[4,5-g]quinolin-6-ol, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with other molecules, such as a protein target or solvent molecules, over time.

In a typical MD simulation, the system (e.g., the ligand-protein complex obtained from molecular docking) is placed in a simulated physiological environment, including water molecules and ions. The forces between the atoms are calculated, and Newton's equations of motion are solved to predict the trajectory of the atoms over a specific period.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a series of compounds to their biological activity. For 7-Nitro-dioxolo[4,5-g]quinolin-6-ol and its analogues, QSAR studies can be employed to predict their biological activity based on their physicochemical properties and structural features, known as molecular descriptors.

The first step in developing a QSAR model is to generate a dataset of structurally related compounds with known activities. Then, a large number of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds like 7-Nitro-dioxolo[4,5-g]quinolin-6-ol. This allows for the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources.

Prediction of Synthetic Pathways and Reaction Outcomes

Computational tools, increasingly incorporating machine learning algorithms, are being developed to predict synthetic pathways and reaction outcomes. For a novel compound like 7-Nitro-dioxolo[4,5-g]quinolin-6-ol, these tools can suggest potential synthetic routes from commercially available starting materials.

These prediction algorithms are often trained on vast databases of known chemical reactions. By analyzing the structure of the target molecule, they can identify key bond disconnections and suggest suitable reagents and reaction conditions for its synthesis. This retrosynthetic analysis can uncover both conventional and novel synthetic strategies.

Furthermore, computational chemistry can be used to model the reaction mechanisms of proposed synthetic steps. By calculating the activation energies and reaction energies of different pathways, researchers can predict the feasibility and potential yield of a reaction, as well as identify potential side products. This predictive capability can significantly streamline the process of chemical synthesis.

Future Perspectives and Emerging Research Avenues in Dioxolo Nitroquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Complex Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives has traditionally relied on classic name reactions such as the Skraup, Friedländer, and Doebner-von Miller syntheses. nih.govresearchgate.net However, these methods often suffer from drawbacks, including harsh reaction conditions, the use of hazardous chemicals, long reaction times, and low yields, which pose environmental and economic challenges. nih.govresearchgate.net The future of quinoline synthesis lies in the development of green and sustainable methodologies that address these limitations.

Emerging research focuses on several key areas:

Green Catalysis: The use of environmentally friendly catalysts is a major trend. Formic acid has been identified as a versatile and green catalyst for quinoline synthesis, allowing for milder reaction conditions and reduced waste. ijpsjournal.com Magnetic nanoparticles are also being employed as recyclable and efficient catalysts, simplifying product purification and minimizing the environmental footprint of the chemical process. researchgate.net

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses are gaining prominence. nih.govresearchgate.net These techniques can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net

One-Pot Syntheses: Multi-component, one-pot reactions are being designed to construct complex quinoline scaffolds in a single step from simple precursors. nih.gov This approach improves efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources. researchgate.net

Novel Reaction Pathways: Scientists are exploring new strategies for building the quinoline core. Recent work includes the development of methods using pinacolborane to functionalize the pyridine (B92270) ring of quinolines and electrochemical approaches for C-H heteroarylation, offering new ways to create diverse derivatives under mild, oxidant-free conditions. miragenews.comacs.org

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Quinoline Derivatives

Feature Traditional Methods (e.g., Skraup, Friedländer) Emerging Green Methods
Reaction Conditions High temperatures, strong acids/oxidizing agents nih.govresearchgate.net Milder conditions, often at room or moderate temperature ijpsjournal.comresearchgate.net
Catalysts Often require stoichiometric amounts of hazardous reagents nih.gov Use of recyclable catalysts (e.g., magnetic nanoparticles) or green catalysts (e.g., formic acid) ijpsjournal.comresearchgate.net
Solvents Often rely on hazardous organic solvents nih.gov Use of greener solvents like water or solvent-free conditions researchgate.netchemicalbook.com
Energy Source Conventional heating researchgate.net Microwave irradiation, ultrasound nih.govresearchgate.net
Efficiency Long reaction times, multi-step processes, difficult work-up nih.govresearchgate.net Short reaction times (minutes), one-pot synthesis, high atom economy researchgate.netresearchgate.net
Environmental Impact High waste generation, use of non-biodegradable materials researchgate.net Reduced waste, use of renewable/recyclable materials, environmentally benign researchgate.netacs.org

The continuous innovation in synthetic chemistry promises more efficient, cost-effective, and environmentally responsible ways to produce complex dioxolo-nitroquinoline derivatives for further study. nih.govacs.org

Exploration of Undiscovered Biological Mechanisms and Targets

Quinoline derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. nih.govnih.govnih.gov Much of the existing research has focused on well-established targets like receptor tyrosine kinases (e.g., EGFR, c-Met) and DNA. nih.govnih.gov However, the future of drug discovery in this area depends on identifying and validating novel biological targets and elucidating unexplored mechanisms of action.

Emerging research avenues include:

Targeting Unique DNA/RNA Structures: Beyond simple DNA intercalation, researchers are exploring the interaction of quinoline derivatives with non-canonical nucleic acid structures. A promising area is the targeting of G-quadruplex (G4) structures, which are found in telomeres and oncogene promoter regions. acs.org Ligands that can selectively bind and stabilize these G4/duplex junctions are gaining attention as potential anticancer agents. acs.org

Inhibition of Novel Enzyme Classes: While kinase inhibition is a well-trodden path, many other enzyme families are yet to be fully explored as targets for quinoline-based compounds. For instance, a new series of quinoline derivatives was recently designed and synthesized to act as inhibitors of the main protease (Mpro) of SARS-CoV-2, highlighting the potential to target enzymes outside the traditional cancer-focused families. nih.gov

Modulation of Carcinogenic Pathways: The antiproliferative effects of quinolines are often linked to key signaling cascades like Ras/Raf/MEK and PI3K/AkT/mTOR. nih.gov Future research will likely delve deeper into how these compounds modulate specific proteins within these pathways, potentially uncovering new nodes for therapeutic intervention. Studies have identified quinoline derivatives that selectively inhibit cancer cell growth, suggesting mechanisms that can distinguish between cancerous and normal cells, a crucial aspect for developing safer therapies. nih.gov

Hybrid Molecules: A growing strategy involves creating hybrid molecules that combine the quinoline scaffold with other pharmacophores. researchgate.netthesciencein.org This approach aims to develop agents with dual mechanisms of action or the ability to interact with multiple targets simultaneously, which could be effective against drug-resistant diseases.

The exploration of these novel biological interactions is critical for expanding the therapeutic applications of dioxolo-nitroquinoline compounds and overcoming existing clinical challenges like drug resistance. researchgate.net

Integration of Advanced Computational and Artificial Intelligence Tools in Drug Design

The process of drug discovery is being revolutionized by the integration of advanced computational chemistry and artificial intelligence (AI). mdpi.com These tools can analyze vast chemical spaces and predict molecular properties, significantly accelerating the identification and optimization of new drug candidates. azoai.commdpi.com For quinoline chemistry, these technologies offer powerful new avenues for rational drug design.

Key applications include:

De Novo Drug Design: Generative AI models, such as Medical Generative Adversarial Networks (MedGAN), are being used to create entirely new quinoline-based molecules. azoai.com These models can be trained on existing molecular data to generate novel scaffolds with desired drug-like properties, offering a creative leap in molecular design. azoai.comyoutube.com

Virtual Screening and Docking: In silico molecular docking studies are routinely used to predict how well a designed compound will bind to its biological target. nih.gov This allows researchers to screen vast virtual libraries of quinoline derivatives and prioritize the most promising candidates for synthesis, saving significant time and resources. thesciencein.org

Predictive Modeling: AI and machine learning algorithms can build models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules. mdpi.comyoutube.com This early-stage toxicity and bioavailability prediction helps to eliminate compounds likely to fail later in development. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its target protein over time. nih.gov These simulations can reveal the stability of the ligand-protein complex, identify key hydrogen bonds and other interactions, and offer insights into the mechanism of action at an atomic level. nih.gov

Table 2: Application of Computational and AI Tools in Quinoline Drug Design

Tool/Technique Application Purpose Example from Research
Generative AI (e.g., MedGAN) De Novo Molecular Generation To create novel, valid, and drug-like quinoline scaffolds from scratch. A refined MedGAN model successfully generated 4,831 novel quinoline molecules. azoai.com
Molecular Docking Virtual Screening & Binding Pose Prediction To predict the binding affinity and interaction patterns of quinoline derivatives with a biological target. Docking studies of quinoline derivatives against the SARS-CoV-2 Mpro enzyme identified key interactions with conserved amino acids. nih.gov
ADMET Prediction In Silico Toxicology and Pharmacokinetics To evaluate the drug-likeness and potential toxicity of designed compounds before synthesis. Toxicity Prediction by Komputer Assisted Technology confirmed that newly designed quinoline derivatives were less toxic than a reference drug. nih.gov
Molecular Dynamics (MD) Simulations Analysis of Complex Stability To understand the dynamic behavior and stability of the ligand-protein complex over time. MD simulations revealed the comparable stability of a novel quinoline inhibitor complex to a remdesivir (B604916) complex with the target protease. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Predictive Activity Modeling To build models that correlate structural features of molecules with their biological activity. QSAR models are built to predict the inhibitory activity of new compounds, guiding the optimization process. youtube.com

Interdisciplinary Research Collaborations for Comprehensive Molecular Understanding

The journey of a chemical compound from a laboratory curiosity to a therapeutic agent is inherently complex and requires a multifaceted approach. The future advancement of dioxolo-nitroquinoline chemistry will heavily rely on robust interdisciplinary collaborations that bring together experts from diverse scientific fields.

A comprehensive understanding requires the integration of knowledge from:

Synthetic Organic Chemistry: Chemists are essential for designing and executing efficient and sustainable routes to produce novel quinoline derivatives. researchgate.netacs.org Their work provides the physical compounds needed for all subsequent testing.

Computational Chemistry and AI: Computational scientists and AI experts develop and apply in silico tools for de novo design, virtual screening, and property prediction, guiding the efforts of synthetic chemists toward the most promising molecular candidates. azoai.comnih.gov

Pharmacology and Molecular Biology: Biologists and pharmacologists perform the crucial in vitro and in vivo assays to evaluate the biological activity of new compounds. nih.gov They work to identify the molecular targets and elucidate the mechanisms through which these compounds exert their effects. nih.gov

Structural Biology: Experts in techniques like X-ray crystallography and NMR spectroscopy can determine the precise three-dimensional structure of a quinoline derivative bound to its biological target. acs.org This information provides invaluable, atomic-level insight that confirms computational predictions and enables further structure-based drug design.

This collaborative ecosystem, where computational predictions guide synthetic efforts and biological testing validates the designs, creates a powerful feedback loop. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and is the most effective path to translating the potential of complex molecules like 7-Nitro- ijpsjournal.comazoai.comdioxolo[4,5-g]quinolin-6-ol into tangible therapeutic benefits.

Q & A

Q. What are the foundational methodologies for synthesizing 7-Nitro-[1,3]dioxolo[4,5-G]quinolin-6-OL?

The synthesis typically involves multi-step routes, including nitration, cyclization, and functional group modifications. Key steps include optimizing reaction conditions (e.g., temperature, solvent selection) and purification via chromatography. For example, analogous quinoline derivatives are synthesized using oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride . Characterization via NMR and mass spectrometry (MS) is critical to confirm structural integrity .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Stability studies should employ high-performance liquid chromatography (HPLC) and thermogravimetric analysis (TGA). Accelerated degradation studies under stress conditions (e.g., heat, light, humidity) can identify degradation products. Data from spectral analysis (e.g., UV-Vis, FTIR) should be cross-referenced with computational predictions for validation .

Q. What experimental design principles are essential for initial biological activity screening?

Use factorial design to test variables such as concentration, solvent systems, and biological models (e.g., enzyme inhibition assays). Include positive/negative controls and replicate experiments to minimize bias. Quasi-experimental designs with pretest-posttest frameworks (e.g., as in chemical education studies) ensure methodological rigor .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data for this compound’s reaction mechanisms?

Molecular dynamics simulations (e.g., COMSOL Multiphysics) and density functional theory (DFT) calculations can model reaction pathways and intermediate stability. Compare computational results with experimental kinetic data (e.g., rate constants) to identify discrepancies. AI-driven platforms enable real-time adjustments to hypotheses .

Q. What advanced methodologies are recommended for studying the compound’s interaction with biological targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide thermodynamic and kinetic binding data. Pair these with molecular docking simulations to map binding sites. For example, similar quinoline derivatives have been analyzed for interactions with DNA or enzymes using these techniques .

Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?

Apply green chemistry principles, such as solvent-free reactions or catalytic systems. Process control software (e.g., AI-driven optimization) can iteratively adjust parameters like temperature and reagent ratios. Membrane separation technologies (e.g., nanofiltration) may isolate target compounds efficiently .

Q. What strategies address reproducibility challenges in multi-step synthesis?

Standardize protocols using process analytical technology (PAT) for real-time monitoring. Implement robotic automation for precise reagent handling. Statistical tools (e.g., principal component analysis) can identify critical variables affecting yield .

Data Analysis and Theoretical Frameworks

Q. How should researchers reconcile conflicting spectral data (e.g., NMR vs. computational predictions)?

Perform ab initio NMR chemical shift calculations (e.g., using Gaussian software) to validate experimental spectra. Cross-reference with crystallographic data if available. Contradictions may arise from solvent effects or conformational flexibility, requiring iterative refinement of computational models .

Q. What theoretical frameworks guide mechanistic studies of nitro-group reactivity in this compound?

Use frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. Kinetic isotope effects (KIEs) and Hammett plots can elucidate rate-determining steps. Comparative studies with non-nitrated analogs are essential to isolate nitro-group contributions .

Tables for Methodological Reference

Parameter Optimization Strategy Relevant Evidence
Reaction TemperatureAI-driven real-time adjustment via COMSOL
Solvent SelectionGreen solvent screening using Hansen solubility parameters
Purification EfficiencyMembrane separation technologies (e.g., nanofiltration)
Characterization Method Key Metrics Example Data
NMR SpectroscopyChemical shifts (δ), coupling constants (J)δ 8.2 ppm (quinoline H)
Mass SpectrometryMolecular ion peak (m/z), fragmentation patternsm/z 259.1 [M+H]⁺

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.